1-(6-Methylpyrazin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyrazin-2-yl)azetidin-3-ol is a heterocyclic compound with the molecular formula C8H11N3O and a molecular weight of 165.196 g/mol. This compound features a pyrazine ring substituted with a methyl group at the 6-position and an azetidine ring with a hydroxyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Chemical Reactions Analysis
1-(6-Methylpyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazine or azetidine rings.
Scientific Research Applications
1-(6-Methylpyrazin-2-yl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities. Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the azetidine ring can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(6-Methylpyrazin-2-yl)azetidin-3-ol can be compared to other similar compounds, such as azetidine and pyrazine derivatives. For example, azetidine itself is a four-membered ring containing one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms. The presence of the hydroxyl group and the methyl-substituted pyrazine ring in this compound makes it unique compared to these simpler structures. Similar compounds include 1-(2-pyridyl)azetidin-3-ol and 1-(4-methylpyrazin-2-yl)azetidin-3-ol, which share structural similarities but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFIAFSFIOADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.